Product packaging for 4-Methylchrysene(Cat. No.:CAS No. 3351-30-2)

4-Methylchrysene

Cat. No.: B135461
CAS No.: 3351-30-2
M. Wt: 242.3 g/mol
InChI Key: BLVHWJCLSMYFMT-UHFFFAOYSA-N
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Description

Context of Polycyclic Aromatic Hydrocarbon (PAH) Studies

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings made of carbon and hydrogen atoms. nih.goviarc.fr They are widespread environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, wood, and fossil fuels. mdpi.comwho.int Research into PAHs initially stemmed from environmental studies focusing on industrial sources and subsequently expanded to their migration into crops and food, raising significant human health concerns. mdpi.com PAHs are ubiquitous in the environment and can be transported over long distances by adsorbing onto atmospheric particles, leading to their deposition in soil and on plants. mdpi.comepri.com

PAHs are classified as light or heavy based on the number of aromatic rings, which also influences their physical and chemical properties. mdpi.com Many PAHs are known or suspected carcinogens, and their presence in the environment and food is a significant public health issue. nih.govmdpi.com This has led to the establishment of regulatory guidelines to control human exposure. mdpi.com

Significance of Methylated PAHs in Environmental and Biological Systems

Methylated PAHs, a subgroup of PAHs with one or more methyl groups attached to the aromatic structure, are of particular scientific interest. scielo.br The addition of a methyl group can significantly alter the chemical and physical properties of the parent PAH, including its reactivity, solubility, and biological activity. scielo.brontosight.ai This alteration can dramatically affect their carcinogenic potential, sometimes transforming an inactive compound into a potent carcinogen, or vice versa. scielo.brredalyc.org

Overview of Current Research Landscape for 4-Methylchrysene

This compound is a specific methylated PAH that has been the subject of research due to its presence in the environment and its potential biological activity. sigmaaldrich.comsigmaaldrich.com It is a methyl derivative of chrysene (B1668918) and is found in various environmental matrices, including as a contaminant in smoked food products and in airborne particulate matter. sigmaaldrich.comsigmaaldrich.comscispace.com

Current research on this compound focuses on several key areas. One area is its detection and quantification in environmental samples, with methods like two-dimensional gas chromatography coupled to mass spectrometry being employed for sediment analysis. sigmaaldrich.comsigmaaldrich.com Another significant research direction is the investigation of its biological effects. Studies have explored its carcinogenic and mutagenic potential, with some research indicating it has intermediate carcinogenic activity in animal models. inchem.org For instance, a yeast-based reporter assay found this compound to be a more potent activator of the human aryl hydrocarbon receptor than its parent compound, chrysene. nih.gov However, the International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans" (Group 3), indicating a need for more research. nih.govnih.gov The synthesis of pure this compound for toxicological studies remains a challenge, with some photochemical synthesis methods proving unsuccessful. mdpi.comresearchgate.netunit.no

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14 B135461 4-Methylchrysene CAS No. 3351-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylchrysene
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InChI

InChI=1S/C19H14/c1-13-5-4-7-15-10-11-17-16-8-3-2-6-14(16)9-12-18(17)19(13)15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BLVHWJCLSMYFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8074817
Record name 4-Methylchrysene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3351-30-2
Record name 4-Methylchrysene
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Record name 4-Methylchrysene
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Record name 4-Methylchrysene
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Record name 4-Methylchrysene
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Record name 4-METHYLCHRYSENE
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Environmental Occurrence and Fate of 4 Methylchrysene

Sources and Formation Pathways

4-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), originates from various natural and anthropogenic sources. Its formation is primarily linked to the incomplete combustion of organic materials. This section details the diverse pathways leading to the presence of this compound in the environment.

Incomplete Combustion Products

Incomplete combustion of organic substances is a major source of this compound. wikipedia.org When materials like coal, oil, gas, wood, and garbage are burned without sufficient oxygen, a complex mixture of PAHs, including this compound, is produced. wikipedia.orgchemguide.co.uksavemyexams.com This process involves the thermal breakdown and subsequent recombination of organic molecules, leading to the formation of stable aromatic structures. The higher the carbon-to-hydrogen ratio in the fuel, the greater the likelihood of incomplete combustion and the formation of soot and associated PAHs. savemyexams.com

Presence in Soot and Air Pollution

As a product of incomplete combustion, this compound is a component of soot. lsu.eduscielo.org.mx Soot, which consists of fine carbonaceous particles, can adsorb PAHs with four or more rings, such as this compound. scielo.org.mx Consequently, this compound is found in atmospheric air pollution, primarily associated with particulate matter. who.int Industrial processes involving the pyrolysis or combustion of coal and the use of coal-derived products are significant contributors to occupational exposure to PAH-containing mixtures. iarc.fr

Detection in Fossil Fuels and Coal

This compound is naturally present in various fossil fuels, including crude oil and coal. acs.orglibretexts.orgmet.com These fuels formed over millions of years from the organic matter of ancient organisms. libretexts.org The specific composition of hydrocarbons in fossil fuels, including the presence of this compound, can vary depending on the original organic source material and the geological conditions during formation. libretexts.orgtime.com Its presence has been confirmed in different types of fuel oils. epa.gov

Formation during Supercritical Pyrolysis of Organic Materials

Research has shown that this compound can be formed during the supercritical pyrolysis of organic materials like n-decane, a component of jet fuel. lsu.eduresearchgate.netlsu.eduresearchgate.netacs.org This process, which occurs under high temperature and pressure, simulates conditions that can lead to the formation of solid deposits in aircraft fuel lines. lsu.edu Studies involving the doping of n-decane with this compound have been conducted to understand the molecular growth pathways of bay-region methyl-substituted PAHs under these extreme conditions. lsu.eduresearchgate.net

Presence in Tobacco Smoke

This compound has been identified as a constituent of tobacco smoke. wikipedia.orginchem.orgoup.comoup.comcaymanchem.com It is formed during the burning of tobacco and is present in the mainstream smoke inhaled by smokers. oup.comoup.comaacrjournals.orgmhlw.go.jp The amount of this compound and other PAHs in tobacco smoke can vary depending on the type of tobacco and the cigarette design. aacrjournals.org

Occurrence in Crude Oil and Rock Extracts

The presence of this compound and its isomers has been identified in crude oils and rock extracts. rsc.orgacs.orgripi.irresearchgate.netresearchgate.netput.ac.ir The distribution of these compounds can provide valuable information for geochemists about the origin, thermal maturity, and depositional environment of the organic matter in these geological samples. rsc.orgripi.irresearchgate.net For instance, the relative abundance of different methylchrysene isomers can vary between crude oils and source rocks. researchgate.netput.ac.ir

Data Table: Detected Concentrations of Methylchrysene Isomers in Tobacco Smoke

CompoundConcentration (ng per cigarette)
1-Methylchrysene (B135444)3.0 oup.comoup.com
2-Methylchrysene (B135452)1.2 oup.comoup.com
3-Methylchrysene (B135459)6.1 oup.comoup.com
5-Methylchrysene (B135471)0.6 oup.comoup.com
6-Methylchrysene (B138361)7.2 oup.comoup.com
Chrysene (B1668918)36.5 oup.comoup.com

Environmental Distribution and Concentrations

This compound has been detected across a range of environmental matrices, indicating its widespread distribution. Its presence in aquatic environments, soils, sediments, and the atmosphere highlights the various pathways through which this compound can travel and accumulate.

Detection in Aquatic Environments

Studies have confirmed the presence of this compound in aquatic systems, albeit often at low concentrations. For instance, in an analysis of surface water samples, this compound was detected in Rhine river water at a concentration of 0.01 ng/L. nih.govcabidigitallibrary.org This ultra-trace level detection underscores the sensitivity of modern analytical techniques in identifying such pollutants. nih.gov In another study of the Slave River, 1-methylchrysene (an isomer of this compound) was found in centrifugate water at concentrations ranging from a minimum of 0.01 ng/L to a maximum of 1.01 ng/L between 2010 and 2019. gov.nt.ca The concentrations of total PAHs in water samples from El Menofiya governorate in Egypt ranged from 226.9 ng/l to 1492.2 ng/l, with three- and four-ring PAHs being predominant. researchgate.net

Table 1: Concentration of Methylchrysene Isomers in Aquatic Environments

Location Compound Concentration (ng/L)
Rhine River This compound 0.01 nih.govcabidigitallibrary.org
Slave River (2010-2019) 1-Methylchrysene 0.01 - 1.01 gov.nt.ca
El Menofiya, Egypt (Water) Total PAHs 226.9 - 1492.2 researchgate.net

Presence in Soil and Sediment Matrices

Soil and sediments act as significant sinks for PAHs like this compound due to their lipophilic nature, which causes them to adsorb to organic matter. nih.gov Following an oil spill in the Philippines, sediment samples were found to contain high levels of various PAHs, including this compound. core.ac.uk The sum of alkylated PAHs in these sediments, including methylchrysene, reached very high levels of 60,000–70,000 ng/g. core.ac.uk In a separate analysis of suspended sediment from the Slave River, the concentration of 1-methylchrysene ranged from 7.61 to 20.1 ng/g between 2010 and 2019. gov.nt.ca Analytical tools have been developed to identify and quantify over 40 PAHs, including this compound, in soil and sediment samples. eurofins.com

Table 2: Concentration of Methylchrysene Isomers in Soil and Sediment

Location Compound Concentration (ng/g) Matrix
Southern Guimaras, Philippines Methylchrysene 60,000 - 70,000 (sum of alk-PAHs) core.ac.uk Sediment
Slave River (2010-2019) 1-Methylchrysene 7.61 - 20.1 gov.nt.ca Suspended Sediment

Atmospheric Presence and Particulate Matter Association

Four-ring PAHs such as chrysene and its derivatives can volatilize and exist in the atmosphere, primarily in gaseous form, although their physical state can be temperature-dependent. iarc.frnih.gov PAHs with five or more rings tend to have low volatility and are predominantly found in solid form, bound to particulate matter in the air. iarc.frnih.gov Research on household air pollution has identified a cluster of 25 PAHs, including the carcinogenic 5-methylchrysene, as being strongly associated with lung cancer risk. nih.gov Furthermore, studies on the heterogeneous ozonolysis of alkyl-substituted PAHs on quartz filters, mimicking atmospheric particles, have shown that these compounds react and transform in the atmosphere. rsc.org

Environmental Transformation and Degradation

Once released into the environment, this compound is subject to various transformation and degradation processes that determine its ultimate fate.

Photodegradation Studies

Photodegradation, the breakdown of compounds by sunlight, is a significant degradation pathway for many PAHs. researchgate.net Studies on the photostability of methylchrysenes have shown that this compound, along with 5-methylchrysene and 6-methylchrysene, degrades faster than other isomers like 1-, 2-, and 3-methylchrysene. researchgate.netresearchgate.net While some methylchrysenes exhibit slower degradation following pseudo-zero-order kinetics, this compound's faster degradation suggests a higher susceptibility to photolytic decomposition. researchgate.net The stability of methylchrysenes is generally greater than that of methylanthracenes. researchgate.net It has been noted that this compound is prone to photodegradation under UV light. vulcanchem.com

Microbial Biodegradation Potential

Microbial degradation is a key process in the natural attenuation of organic pollutants. While specific studies on the microbial biodegradation of this compound are limited, the broader class of PAHs is known to be biodegradable by various microorganisms. researchgate.netnih.gov Bacteria, in particular, can degrade PAHs with 2-5 rings through enzymatic processes. researchgate.net The initial steps in the bacterial degradation of alkylated PAHs can involve either the oxidation of the aromatic ring or the methyl group. researchgate.net The potential for microbial consortia to degrade persistent organic pollutants is an active area of research, with a focus on identifying microbes and metabolic pathways capable of breaking down these compounds. up.ptmdpi.com

Weathering Effects on Environmental Behavior

The environmental behavior of this compound, a polycyclic aromatic hydrocarbon (PAH), is significantly influenced by weathering processes. These processes, which include photodegradation, microbial degradation, and other physicochemical alterations, affect its persistence, transport, and bioavailability in the environment.

Photodegradation: Exposure to sunlight can lead to the photodegradation of this compound. Studies on various methylchrysene isomers have shown that they can be decomposed by UV radiation. researchgate.netresearchgate.net For instance, research on the photodegradation of this compound, along with its isomers 5-methylchrysene and 6-methylchrysene, indicated that they degrade relatively quickly under UV light. researchgate.net The half-lives for 6-methylchrysene, 5-methylchrysene, and this compound were found to be 1578.9 W·h/m², 809.8 W·h/m², and 760.0 W·h/m², respectively, following zero-order reaction kinetics. researchgate.net In contrast, the 1-, 2-, and 3-methylchrysene isomers are more stable. researchgate.net The position of the methyl group on the chrysene structure can influence the rate of photodegradation. researchgate.net Generally, the products of PAH photodegradation are often more toxic than the parent compounds and can include quinones, benzoic acid, and other derivatives with hydroxyl, carbonyl, and carboxyl groups. researchgate.net

Microbial Degradation: Microorganisms play a crucial role in the breakdown of PAHs in soil and sediment. pjoes.com The presence of a methyl group on the chrysene molecule may provide a site for initial microbial attack, potentially leading to a faster biodegradation rate compared to the parent compound, chrysene. nih.gov However, the hydrophobic nature of high-molecular-weight PAHs like this compound causes them to bind strongly to soil and sediment, which can limit their availability to microorganisms. pjoes.com The degradation of PAHs can be stimulated by the presence of more easily degradable carbon sources, such as those found in oil, a process known as co-metabolism. oup.com The process of bioremediation, which can be enhanced by adding nutrients and oxygen (biostimulation) or specific microorganisms (bioaugmentation), has been successfully used for soils contaminated with PAHs. frtr.govtpsgc-pwgsc.gc.ca

Other Weathering Processes: Weathering encompasses various physical and chemical processes that alter the composition and distribution of contaminants in the environment. claire.co.uk For PAHs released in oil spills, weathering can include evaporation, dissolution, and dispersion. oup.com As oil weathers, the relative abundance of different PAH compounds changes. For example, in aged oil, the methylchrysene component tends to diminish over time, while methyltriphenylene isomers are more persistent. allenpress.com The concentration and composition of PAHs in soil are also influenced by factors like soil type, humidity, and nutrient content, which affect biodegradation and other weathering processes. diva-portal.org

Environmental Monitoring and Risk Assessment Frameworks

Inclusion in Environmental Pollutant Lists

Due to its persistence and potential health risks, this compound and its isomers are included in several environmental pollutant lists, triggering monitoring and regulatory actions.

While the U.S. Environmental Protection Agency's (EPA) list of 16 priority PAHs does not explicitly include this compound, its isomer, 5-methylchrysene, is recognized as a significant environmental contaminant. nih.govnih.gov The Scientific Committee on Food (SCF) identified 5-methylchrysene as one of 15 PAHs with clear evidence of mutagenicity and carcinogenicity. nih.gov

Regulatory bodies in various jurisdictions have listed methylchrysenes as substances of concern:

California Proposition 65: 5-Methylchrysene is listed as a chemical known to the state of California to cause cancer. scbt.comca.gov

Canada's National Pollutant Release Inventory (NPRI): 5-Methylchrysene is included on this list, requiring facilities to report its release. scbt.comcanada.ca

New South Wales (Australia): 5-Methylchrysene is listed as an air pollutant requiring impact assessment. nsw.gov.au

The inclusion of these compounds in pollutant lists is often based on their carcinogenic properties. For instance, 5-methylchrysene has been shown to induce skin tumors in mice. scbt.com The table below summarizes the inclusion of methylchrysenes in various environmental pollutant lists.

Regulatory Body/ListCompoundBasis for Inclusion
California Proposition 65 5-MethylchryseneKnown to cause cancer scbt.comca.gov
Canada National Pollutant Release Inventory (NPRI) 5-MethylchryseneEnvironmental pollutant scbt.comcanada.ca
European Union (SCF) 5-MethylchryseneMutagenic and carcinogenic nih.gov
New South Wales, Australia 5-MethylchryseneAir pollutant nsw.gov.au

Analytical Challenges in Environmental Detection

The accurate detection and quantification of this compound in environmental samples present significant analytical challenges, primarily due to the presence of numerous isomers and the complexity of environmental matrices.

Isomeric Co-elution: this compound is one of six possible monomethylated isomers of chrysene. wiley.com These isomers, along with other PAHs of the same molecular weight (e.g., methyl-benz[a]anthracenes), often co-elute in standard chromatographic analyses, making their individual identification and quantification difficult. researchgate.netpsu.edu For example, the separation of chrysene from triphenylene (B110318) is a known analytical problem. wiley.com Similarly, separating the various methylchrysene isomers from each other and from methyl-benz[a]anthracene isomers is challenging. mdpi.com

Advanced Analytical Techniques: To overcome these challenges, advanced analytical methods are employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for PAH analysis. diva-portal.org However, conventional GC columns may not provide sufficient resolution for all isomers. wiley.com Specialized columns, such as 50% polyphenylsiloxane or ionic liquid-based columns, can improve the separation of critical isomers. wiley.commdpi.com

Two-Dimensional Gas Chromatography (GCxGC-MS): This technique offers enhanced separation power and is capable of resolving many co-eluting methylated PAHs that are inseparable by one-dimensional GC. psu.edusigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: HPLC is another powerful tool for separating PAH isomers. allenpress.com The use of programmable fluorescence detectors allows for selective detection of specific PAH classes by choosing appropriate excitation and emission wavelengths, which can help to quantify alkylchrysenes without interference from other compounds. scispace.com

Matrix Interference and Response Factors: Environmental samples like soil, sediment, and crude oil are highly complex matrices, which can interfere with the analysis. allenpress.comdiva-portal.org Furthermore, the response factors in analytical instruments can vary significantly among different methylchrysene isomers, differing by factors of up to 20. researchgate.net This means that quantifying a group of isomers using a single response factor can lead to significant over- or underestimation of their actual concentrations and associated toxicological risks. psu.edu The table below highlights some of the key analytical challenges and the techniques used to address them.

Analytical ChallengeDescriptionAdvanced Techniques
Isomer Co-elution Difficulty in separating this compound from its five other isomers and other PAHs with the same molecular weight. researchgate.netpsu.eduGCxGC-MS, Specialized GC columns (e.g., ionic liquid), HPLC with selective fluorescence detection. psu.edumdpi.comsigmaaldrich.comscispace.com
Complex Matrices Interference from other compounds present in environmental samples like soil, sediment, and oil. allenpress.comdiva-portal.orgSample clean-up and fractionation techniques (e.g., solid-phase extraction). psu.edu
Variable Response Factors Different isomers produce different signal intensities in the detector, leading to quantification errors if a single standard is used. researchgate.netUse of individual certified reference materials for each isomer to determine specific response factors. researchgate.netsigmaaldrich.com

Synthesis and Derivatization Strategies for 4 Methylchrysene

Synthetic Methodologies and Reported Attempts

The direct and regiospecific synthesis of 4-methylchrysene is a complex task that has been met with limited success. Researchers have explored various synthetic routes, primarily focusing on photochemical methods, but have encountered significant hurdles.

Challenges in Direct Synthesis

The direct synthesis of this compound is complicated by both steric and electronic factors. Attempts to synthesize it through photochemical cyclization of a corresponding stilbenoid precursor have been unsuccessful. nih.govresearchgate.netqu.edu.qa This failure is in contrast to the successful synthesis of other methylchrysene isomers like 1-, 3-, and 6-methylchrysene (B138361) using similar Mallory reaction conditions. nih.govresearchgate.net The specific positioning of the methyl group in the precursor for this compound likely introduces steric hindrance or unfavorable electronic interactions that impede the desired cyclization reaction. nih.govresearchgate.net

A synthetic route involving a meta-substituted stilbenoid would be expected to produce a mixture of 2- and this compound, which would then require a demanding separation process. mdpi.com This further highlights the challenges in achieving a clean, regiospecific synthesis of the 4-methyl isomer.

Photochemical Cyclization Approaches and Limitations

Photochemical cyclization, specifically the Mallory reaction, is a primary method for synthesizing chrysene (B1668918) derivatives. nih.govresearchgate.netmdpi.com This reaction involves the UV irradiation of a stilbenoid precursor in the presence of an oxidizing agent, typically iodine, to induce an oxidative 6π-electrocyclization. nih.govresearchgate.net While this method has proven effective for synthesizing 1-, 3-, and 6-methylchrysene in high yields (82-88%), it has failed to produce this compound from its corresponding stilbenoid precursor. nih.govresearchgate.netmdpi.com

An alternative approach within photochemical cyclization involves controlling regioselectivity by using a leaving group, such as a methoxy (B1213986) group, at an ortho-position. nih.govresearchgate.net This "eliminative photochemical cyclization" has been successfully used to prepare 2-methylchrysene (B135452) in a 72% yield under acidic, oxygen-free conditions. nih.govresearchgate.netqu.edu.qa However, these specific conditions were also reported to be unsuccessful in forming this compound. nih.govresearchgate.netqu.edu.qa The limitations of these photochemical approaches underscore the need for novel synthetic strategies to access this compound.

Synthesis of Methylchrysene Isomers for Comparative Studies

The synthesis of various methylchrysene isomers is crucial for comparative toxicological and environmental studies. nih.govresearchgate.net Since methylated PAHs are suspected to be among the toxic components of crude oil, having access to pure, individual isomers is essential for evaluating their specific biological effects. nih.govresearchgate.netqu.edu.qa

Researchers have successfully synthesized 1-, 2-, 3-, and 6-methylchrysene as single isomers. nih.govresearchgate.net The synthesis of these isomers allows for a systematic investigation of how the position of the methyl group on the chrysene core influences properties such as mutagenicity and carcinogenicity. oup.com For instance, studies have compared the mutagenic activities of the diol epoxides of 5-methylchrysene (B135471) and 6-methylchrysene, revealing that the position of the methyl group significantly impacts their biological activity. oup.com The availability of these isomers provides the necessary reference materials for such comparative analyses.

Table 1: Synthesized Methylchrysene Isomers and Methods

Methylchrysene IsomerSynthetic MethodYieldReference
1-Methylchrysene (B135444)Photochemical cyclization (Mallory reaction)82-88% nih.govresearchgate.net
2-MethylchryseneEliminative photochemical cyclization72% nih.govresearchgate.netqu.edu.qa
3-Methylchrysene (B135459)Photochemical cyclization (Mallory reaction)82-88% nih.govresearchgate.net
6-MethylchrysenePhotochemical cyclization (Mallory reaction)82-88% nih.govresearchgate.net

Derivatization for Biological Activity Studies

To better understand the metabolic activation and biological effects of this compound and its isomers, researchers have developed methods to synthesize various derivatives. These derivatization strategies often focus on creating metabolites or analogues with altered properties.

Oxidation to Chrysenecarboxylic Acids

One important metabolic pathway for methylchrysenes is their oxidation to the corresponding chrysenecarboxylic acids. nih.govresearchgate.net To provide authentic standards for metabolite identification, methods for the direct oxidation of methylchrysenes have been explored. mdpi.com

It has been demonstrated that methylchrysenes can be oxidized to their corresponding chrysenecarboxylic acids using potassium permanganate (B83412) (KMnO4). nih.govresearchgate.netqu.edu.qa However, the yields for this transformation are reported to be modest. nih.govresearchgate.netqu.edu.qa For example, the direct oxidation of 3-methylchrysene to chrysene-3-carboxylic acid was achieved in a 25% yield. qu.edu.qa The stability of the chrysene ring system towards oxidation makes this a challenging but feasible derivatization. mdpi.com

Table 2: Oxidation of Methylchrysene

ReactantProductReagentYieldReference
3-MethylchryseneChrysene-3-carboxylic acidKMnO425% qu.edu.qa

Fluorinated Derivatives and their Synthesis

The introduction of fluorine atoms into bioactive molecules is a common strategy in medicinal chemistry to alter their metabolic stability, lipophilicity, and biological activity. While specific reports on the synthesis of fluorinated this compound are scarce, the synthesis of fluorinated derivatives of other aromatic systems provides a basis for potential synthetic routes.

The synthesis of fluorinated flavonoids and chalcones, for example, often involves the reaction of fluorinated aromatic ketones or benzaldehydes with appropriate reaction partners. nih.gov Another approach involves the use of fluorinated building blocks in multi-step synthetic sequences. nih.gov For instance, fluorinated benzene (B151609) derivatives can be reacted with acid chlorides in the presence of strong bases to form key intermediates. nih.gov The development of stable and storable N(CF3)2 transfer reagents also opens up possibilities for introducing trifluoromethyl groups into aromatic systems. d-nb.info These general strategies for fluorination could potentially be adapted for the synthesis of fluorinated this compound derivatives for biological evaluation.

Deuterated or Radiolabeled Analogs for Metabolic Tracking

The study of the metabolic fate of polycyclic aromatic hydrocarbons (PAHs) like this compound is crucial for understanding their mechanisms of action and biological impact. To facilitate this research, isotopically labeled analogs—incorporating either radioactive isotopes (radiolabeling) or stable heavy isotopes (deuteration)—are indispensable tools. While specific, published synthetic pathways for isotopically labeled this compound are not extensively documented, strategies can be inferred from the well-established methodologies used for other PAHs and, most notably, its isomer, 5-methylchrysene. mdpi.com

Radiolabeled Analogs (¹⁴C and ³H)

Radiolabeling with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) allows for highly sensitive tracking of a compound and its metabolites through biological systems. nuvisan.comnih.gov These techniques are fundamental in drug metabolism and pharmacokinetic (DMPK) studies to determine absorption, distribution, metabolism, and excretion (ADME) profiles. nuvisan.com

Research on the closely related carcinogen, 5-methylchrysene, provides a direct blueprint for potential labeling strategies. Procedures have been developed for the synthesis of 5-methylchrysene-5-¹⁴C, where the radioactive carbon atom is incorporated into the aromatic ring structure. researchgate.netcapes.gov.br This synthesis utilized ¹⁴CO₂ as the source of the label, yielding a product suitable for metabolic investigations. researchgate.netcapes.gov.br Such ¹⁴C-labeled compounds are chemically identical to their unlabeled counterparts, allowing them to serve as precise tracers in quantitative mass balance studies and for identifying metabolic pathways. nuvisan.comalmacgroup.com

In addition to labeling the core structure, key metabolites can also be synthesized in their labeled forms to serve as markers for identifying metabolic activation pathways. For instance, [5-¹⁴C]dihydrodiol epoxides of 5-methylchrysene have been synthesized. aacrjournals.orgnih.gov This was achieved by reacting the metabolically formed [5-¹⁴C]dihydrodiols with m-chloroperoxybenzoic acid. aacrjournals.orgnih.gov These labeled epoxides are critical for studying the formation of DNA adducts, a key event in chemical carcinogenesis. aacrjournals.orgiarc.fr

Tritium (³H) labeling offers another sensitive method for metabolic tracking. The binding of tritium-labeled 5-methylchrysene to DNA in mouse skin has been successfully studied, demonstrating the utility of this isotope in tracking the distribution and covalent binding of the carcinogen in target tissues. aacrjournals.orgnih.gov Common methods for introducing tritium include the catalytic reduction of a suitable unsaturated precursor with tritium gas or an iodination–tritiodehalogentation approach. nih.govresearchgate.netclinisciences.com

Table 1: Examples of Radiolabeled Methylchrysene Analogs for Metabolic Research

Labeled Compound Isotope Labeling Precursor/Method Application Reference(s)
5-Methylchrysene-5-¹⁴C ¹⁴C Introduction via ¹⁴CO₂ Metabolic studies researchgate.net, capes.gov.br
Tritium-labeled 5-Methylchrysene ³H Not specified Study of DNA binding in mouse skin aacrjournals.org, nih.gov
[5-¹⁴C]1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene ¹⁴C Reaction of [5-¹⁴C]dihydrodiol with m-chloroperoxybenzoic acid Marker for DNA adduct identification aacrjournals.org, nih.gov
[5-¹⁴C]7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene ¹⁴C Reaction of [5-¹⁴C]dihydrodiol with m-chloroperoxybenzoic acid Marker for DNA adduct identification aacrjournals.org, nih.gov

Deuterated Analogs

Deuterium (B1214612) (²H or D), as a stable, non-radioactive isotope, provides an alternative and powerful labeling strategy. cdnisotopes.com Deuterated compounds are primarily used as internal standards in quantitative bioanalysis by mass spectrometry, where their slightly higher mass allows them to be distinguished from the unlabeled analyte while having nearly identical chemical properties. nuvisan.com Furthermore, substituting hydrogen with deuterium can lead to a significant kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond. chem-station.com This effect can be exploited to probe reaction mechanisms and slow down metabolism at specific sites within a molecule, potentially altering its pharmacokinetic profile. chem-station.comckisotopes.com

General methods for deuterium labeling that could be applied to the synthesis of deuterated this compound are well-established. These include:

Hydrogen-Deuterium Exchange: This involves treating the target compound with a deuterium source, such as heavy water (D₂O), often in the presence of a catalyst to facilitate the exchange of C-H bonds for C-D bonds. chem-station.comgoogle.com

Reduction with Deuterated Reagents: Unsaturated precursors can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at specific positions. researchgate.net

Synthesis from Deuterated Building Blocks: A more controlled approach involves a multi-step synthesis that incorporates commercially available or custom-synthesized deuterated starting materials or intermediates. researchgate.netresearchgate.net For example, a deuterated methyl group could be introduced using deuterated methyl iodide (CD₃I).

While the direct synthesis of deuterated this compound is not found in the reviewed literature, these established techniques provide clear pathways for its future preparation for use in advanced metabolic and bioanalytical studies. azimuth-corp.com

Table 2: General Strategies for Isotopic Labeling

Labeling Type Isotope Common Precursors/Reagents Primary Purpose in Metabolic Research
Radiolabeling ¹⁴C Barium [¹⁴C]carbonate, Potassium [¹⁴C]cyanide, ¹⁴CO₂ Quantitative mass balance, ADME studies, metabolite profiling
Radiolabeling ³H Tritium (³H₂) gas, Tritiated water (³H₂O), Methyl Iodide-[³H] Ligand displacement assays, tracking distribution in tissues, DNA binding studies
Stable Isotope Labeling ²H (D) Deuterium oxide (D₂O), Sodium borodeuteride (NaBD₄), Deuterated solvents/building blocks Internal standards for mass spectrometry, mechanistic studies (Kinetic Isotope Effect)

Biological Activity and Toxicological Profiles of 4 Methylchrysene

Carcinogenicity Assessment

The International Agency for Research on Cancer (IARC) has classified 4-Methylchrysene in Group 3: Not classifiable as to its carcinogenicity to humans . nih.govwho.intcertifico.comwho.int This classification is applied to agents for which the evidence of carcinogenicity is inadequate in humans and inadequate or limited in experimental animals. europa.euwikipedia.org

Studies comparing the six isomers of methylchrysene have revealed significant differences in their carcinogenic potential. inchem.orgoup.com In comprehensive tests involving skin application on female mice, 5-methylchrysene (B135471) emerged as a potent carcinogen, with activity comparable to the well-known carcinogen benzo[a]pyrene (B130552). oup.com

In contrast, this compound demonstrated a much weaker or intermediate carcinogenic response. inchem.org The isomer 1-methylchrysene (B135444) was found to be inactive as a complete carcinogen on mouse skin. inchem.org The isomers 2-, 3-, and 6-methylchrysene (B138361) also showed an intermediate response. inchem.org When tested for tumor-initiating activity, all methylchrysene derivatives displayed some level of activity, with 5-methylchrysene being a powerful initiator and 3-methylchrysene (B135459) showing moderate activity. oup.com Subcutaneous injection tests in mice further highlighted the high carcinogenic potential of 5-methylchrysene, which produced a high incidence of sarcomas, a result not observed with the other isomers in the same context. inchem.org

Table 1: Comparative Carcinogenicity of Methylchrysene Isomers on Mouse Skin

Isomer Carcinogenic Activity Tumor-Initiating Activity IARC Classification
1-Methylchrysene Inactive Active Group 3
2-Methylchrysene (B135452) Intermediate Active Group 3
3-Methylchrysene Intermediate Moderately Active oup.com Group 3
This compound Intermediate inchem.org Active Group 3 iarc.frnih.gov
5-Methylchrysene High (Potent) inchem.orgoup.com Powerful oup.com Group 2B who.intnih.gov

| 6-Methylchrysene | Intermediate | Active | Group 3 |

Source: Data compiled from IARC evaluations and comparative studies. who.intnih.govinchem.orgoup.comnih.gov

Polycyclic Aromatic Hydrocarbons (PAHs), including methylchrysenes, are known to induce tumors in experimental animals, providing a model for understanding chemical carcinogenesis. iarc.frnih.gov The carcinogenicity of PAHs is intrinsically linked to their metabolic activation into DNA-reactive metabolites, primarily diol epoxides, which can form stable and unstable adducts with DNA. iarc.fr

In animal models, the tumorigenic potential of PAHs is often assessed through skin painting studies or subcutaneous injection in mice. inchem.orgoup.com For instance, repeated topical application of certain PAHs on mouse skin can lead to the development of skin papillomas and carcinomas. oup.comiarc.fr Initiation-promotion protocols are also widely used, where a single application of the test compound (initiator) is followed by repeated applications of a tumor promoter. iarc.fr Studies on various PAHs in strain A/J mice, which are susceptible to lung tumor development, have shown a strong correlation between the induction of lung adenomas and the levels of DNA adducts formed in the lung tissue. researchgate.net This suggests that the formation and persistence of DNA adducts are key determinants of the carcinogenic potency of these compounds. researchgate.net While this compound itself has shown only limited carcinogenicity in such assays, its more potent isomer, 5-methylchrysene, is a well-established carcinogen in these animal models. inchem.orgresearchgate.net

Mutagenicity Studies

The Ames test is a widely used short-term bacterial reverse mutation assay designed to detect the mutagenic potential of chemical compounds. wikipedia.orgumass.edu It utilizes specific strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it for growth. umass.edu A positive test is indicated when the tested chemical causes a mutation that reverts the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium. wikipedia.org

In the context of this assay, this compound has been shown to be mutagenic. inchem.orgnih.gov Studies have demonstrated that this compound, along with its 1-, 2-, 3-, 5-, and 6-isomers, is mutagenic to Salmonella typhimurium. inchem.org This mutagenic activity is dependent on metabolic activation; the compound elicits a positive response in the presence of an exogenous metabolic system, such as a liver homogenate (S9 mix) from Aroclor-treated rats. inchem.orgnih.gov This indicates that it is the metabolites of this compound, rather than the parent compound itself, that are responsible for the observed mutagenic effects in these bacterial systems.

Table 2: Mutagenicity of Methylchrysene Isomers in the Ames Test

Isomer Mutagenic Response in Salmonella typhimurium (with metabolic activation)
Chrysene (B1668918) Positive nih.gov
2-Methylchrysene Positive (lesser extent) nih.gov
3-Methylchrysene Positive (lesser extent) nih.gov
This compound Positive nih.gov

| 5-Methylchrysene | Positive nih.gov |

Source: Data compiled from mutagenicity studies. nih.gov

The substitution of hydrogen with fluorine in PAH molecules is a common strategy used to investigate mechanisms of metabolic activation and carcinogenicity. annualreviews.org Fluorine is a bioisostere of hydrogen but its presence on an aromatic ring can block metabolic oxidation at that site. annualreviews.org

Interestingly, the position of the fluorine atom had a significant impact on metabolic pathways and biological activity. For example, fluorine substitution at the 1- and 3-positions of 5-methylchrysene inhibited the formation of the highly mutagenic 1,2-dihydrodiol, which is a key step in its activation pathway. oup.com This inhibition of a critical metabolic step correlated with a significant reduction in the tumor-initiating and complete carcinogenic activity of these specific fluorinated derivatives on mouse skin. oup.com In contrast, other fluorinated derivatives, such as 6-fluoro-5-methylchrysene, were found to be even more carcinogenic than the parent 5-methylchrysene. oup.com These findings underscore how modifying the structure, even with a single fluorine atom, can dramatically alter the metabolic fate and, consequently, the mutagenic and carcinogenic profile of a methylchrysene.

Mutagenic Potential of Metabolites

The genotoxicity of this compound is not inherent to the parent compound but is a consequence of its metabolic activation into reactive intermediates. The mutagenic potential of these metabolites has been demonstrated in bacterial reverse mutation assays, commonly known as the Ames test. In these tests, strains of bacteria, such as Salmonella typhimurium, which have a pre-existing mutation rendering them unable to synthesize an essential amino acid (e.g., histidine), are exposed to a test chemical. xenometrix.chbibliotekanauki.pl Mutagenic compounds can cause a secondary mutation that restores the gene's function, allowing the bacteria to grow on a medium lacking the amino acid. xenometrix.chbibliotekanauki.pl

For many polycyclic aromatic hydrocarbons (PAHs) like this compound, metabolic activation is a prerequisite for their mutagenic activity. bibliotekanauki.pl This is typically achieved in vitro by adding a microsomal fraction, such as the S9 mix derived from rat liver homogenates induced with agents like Aroclor 1254. bibliotekanauki.pl This S9 mix contains cytochrome P450 enzymes and other necessary cofactors that mimic the metabolic processes in mammals. bibliotekanauki.pliarc.fr

Studies have shown that in the presence of such a metabolic activation system, this compound elicits a positive mutagenic response in the Salmonella typhimurium TA100 strain. ualberta.ca This particular strain is designed to detect base-pair substitution mutations, indicating that the metabolites of this compound are capable of causing this type of genetic damage. xenometrix.ch The metabolic process is thought to involve the formation of dihydrodiol epoxide metabolites, which are highly reactive electrophiles that can covalently bind to DNA, forming DNA adducts and leading to mutations. iarc.fr

Cytotoxicity and Cellular Responses

In Vitro Cytotoxicity Assays

The cytotoxic effects of this compound have been evaluated in various in vitro cell culture systems. Cytotoxicity assays are used to determine the concentration of a substance that is toxic to cells, often expressed as the IC50 value, which is the concentration that inhibits cell growth or viability by 50%.

In studies using the human hepatoma cell line (HepG2), this compound has been shown to exhibit cytotoxic effects. Research comparing chrysene and six of its mono-methylated derivatives found that they all displayed similar levels of cytotoxicity in HepG2 cells, as determined by the sulforhodamine B and trypan blue dye exclusion assays. While specific IC50 values for this compound are not consistently reported across the literature, the collective data indicate its potential to reduce cell viability and proliferation in a manner comparable to its isomers.

Table 1: Summary of In Vitro Cytotoxicity Findings for Mono-methylchrysenes

Cell LineAssayFinding for this compound
HepG2Sulforhodamine B, Trypan BlueSimilar cytotoxicity to other mono-methylchrysenes

This table summarizes the qualitative findings on the cytotoxicity of this compound from available research. Specific IC50 values were not detailed in the referenced literature.

Induction of Lipid Peroxidation

This compound has been demonstrated to induce lipid peroxidation, particularly upon exposure to ultraviolet A (UVA) light. semanticscholar.org Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell membrane damage and the generation of reactive aldehydes. semanticscholar.orgresearchgate.net

In experimental settings, the photoirradiation of this compound in the presence of methyl linoleate, a polyunsaturated fatty acid, with UVA light (e.g., at a dose of 21 J/cm²) resulted in significant lipid peroxidation. semanticscholar.org The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon photo-excitation of the this compound molecule. semanticscholar.orgresearchgate.net

Comparative studies have shown that the level of UVA-induced lipid peroxidation by this compound is comparable to that of its parent compound, chrysene, as well as 5-methylchrysene, 4-ethylchrysene, and 5-ethylchrysene. semanticscholar.org This suggests that the methyl group at the C4 position does not significantly diminish its capacity to mediate photo-induced oxidative damage to lipids. semanticscholar.org

Table 2: Comparative UVA-Induced Lipid Peroxidation by Chrysene Derivatives

CompoundRelative Level of Lipid Peroxidation (at 21 J/cm² UVA)
This compound= 5-Methylchrysene = 5-Ethylchrysene = 4-Ethylchrysene = Chrysene
1-Ethylchrysene< Chrysene
2-Ethylchrysene< Chrysene
3-Ethylchrysene< Chrysene
6-Ethylchrysene< Chrysene

Data compiled from studies on photoirradiation of chrysene and its derivatives. semanticscholar.org

Aryl Hydrocarbon Receptor (AhR) Activation

Potency in AhR Bioassays

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxicity of many PAHs. snu.ac.kr The potency of a compound to activate the AhR is a key indicator of its potential to elicit a toxic response. This is often measured in bioassays, such as the H4IIE-luc transactivation assay or yeast-based reporter gene assays, with results expressed as an EC50 value (the concentration that elicits 50% of the maximal response) or as a relative potency factor (ReP) compared to a reference compound like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or benzo[a]pyrene. snu.ac.krusask.ca

Research has consistently shown that this compound is a potent agonist of the AhR. In a yeast-based reporter assay designed to detect human AhR-mediated gene expression, this compound was found to be approximately six times more potent than its parent compound, chrysene. Other studies using the H4IIE-luc bioassay have also ranked this compound among the more potent mono-methylated chrysenes in terms of AhR activation. snu.ac.krusask.caacs.orgnih.govresearchgate.net

Table 3: Potency of this compound in AhR Activation Bioassays

CompoundAssay SystemEC50 (nM)Relative Potency (Chrysene = 1)
ChryseneYeast-based (human AhR)~3001.0
This compound Yeast-based (human AhR) ~50 ~6.0
5-MethylchryseneYeast-based (human AhR)~900~0.33
1-MethylchryseneH4IIE-lucData not specifiedPotent activator
2-MethylchryseneH4IIE-lucData not specifiedActivator
3-MethylchryseneH4IIE-lucData not specifiedPotent activator
6-MethylchryseneH4IIE-lucData not specifiedActivator

Data compiled from various AhR activation studies. snu.ac.krusask.caacs.orgnih.govresearchgate.net EC50 values are approximate and for comparative purposes.

Gene Expression Responses (e.g., CYP1A1, CYP1B1 Induction)

Activation of the AhR by ligands such as this compound leads to the transcriptional induction of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1. oup.comresearchgate.net These enzymes are involved in the metabolic activation of PAHs, creating a feedback loop that can enhance their toxicity. iarc.froup.com

Studies in the human hepatoma cell line HepG2 have demonstrated that mono-methylated chrysenes, as a group, are strong inducers of CYP1A1 mRNA and protein expression. researchgate.net The same studies showed a moderate induction of CYP1B1 expression. researchgate.net While specific fold-induction values for this compound are not always singled out, the general findings indicate its significant capacity to upregulate these critical metabolic enzymes. The induction of CYP1A1 and CYP1B1 is a direct consequence of the this compound-activated AhR complex binding to xenobiotic-responsive elements in the promoter regions of these genes. frontierspartnerships.orgnih.gov

Table 4: Gene Expression Response to Mono-methylchrysenes in HepG2 Cells

GeneResponse to Mono-methylchrysenes (including this compound)
CYP1A1Strong induction of mRNA and protein
CYP1B1Moderate induction of mRNA
CYP1A2Induction of mRNA at higher concentrations, no significant protein change

Based on findings from studies on mono-methylated chrysenes in HepG2 cells. researchgate.net

Metabolism of 4 Methylchrysene

Metabolic Activation Pathways

The conversion of 4-methylchrysene into reactive intermediates is a critical step in its potential to cause cellular damage. This metabolic activation primarily occurs through the formation of epoxides and dihydrodiols, leading to the generation of highly reactive species.

Formation of Epoxides and Dihydrodiols

The initial step in the metabolic activation of this compound involves the oxidation of the aromatic ring system to form arene oxides, or epoxides. This reaction is catalyzed by the cytochrome P450 monooxygenase system. These epoxides are transient intermediates that can undergo several subsequent reactions.

One major pathway for these epoxides is enzymatic hydration, catalyzed by epoxide hydrolase, to form trans-dihydrodiols. For methylchrysenes, the formation of dihydrodiols in the "bay region" of the molecule is of particular toxicological significance. While direct studies on this compound are limited, research on the related 5-methylchrysene (B135471) has shown that the primary dihydrodiol metabolites are trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene and trans-7,8-dihydroxy-7,8-dihydro-5-methylchrysene. It is anticipated that this compound would also form analogous dihydrodiol metabolites.

Diol Epoxide Pathway and its Role in Carcinogenesis

The dihydrodiols formed in the initial phase of metabolism can undergo a second round of oxidation by cytochrome P450 enzymes, leading to the formation of diol epoxides. This "diol epoxide pathway" is a well-established route for the metabolic activation of many carcinogenic PAHs. tandfonline.com

For 5-methylchrysene, the proximate carcinogen is the trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene, which is further metabolized to the ultimate carcinogen, the anti-5-methylchrysene-1,2-diol-3,4-epoxide. nih.gov This highly reactive diol epoxide can form covalent adducts with cellular macromolecules, most notably DNA. The formation of these DNA adducts is a critical event in the initiation of carcinogenesis, as it can lead to mutations if not properly repaired. nih.gov Given the structural similarities, it is highly probable that this compound is also activated via a diol epoxide pathway, leading to the formation of a reactive diol epoxide that can contribute to its carcinogenic potential.

Hydroxymethylation Pathways

In addition to ring oxidation, another potential metabolic pathway for methylated PAHs is hydroxylation of the methyl group, a process known as hydroxymethylation. This pathway can lead to the formation of hydroxymethyl derivatives, which can be further metabolized. For instance, studies on 5-methylchrysene have identified 5-hydroxymethylchrysene (B1213983) as a metabolite. iarc.fr This metabolite can undergo further activation, for example, through sulfation to form a reactive sulfate (B86663) ester that can also bind to DNA. However, in human liver microsomes, the formation of 5-hydroxymethylchrysene was found to be a minor pathway compared to ring oxidation. nih.gov The extent to which hydroxymethylation contributes to the metabolism and potential toxicity of this compound in humans is not well-characterized but is considered a possible, though likely minor, metabolic route.

Enzymatic Biotransformation

The metabolic conversion of this compound is orchestrated by a suite of enzymes, with the cytochrome P450 superfamily playing a central role. The specific isoforms involved and the stereochemical nature of the reactions are key determinants of the ultimate biological activity of the compound.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP3A4, CYP2C10)

The cytochrome P450 (CYP) enzymes are a diverse group of heme-containing enzymes that are primarily responsible for the oxidative metabolism of a wide range of xenobiotics, including PAHs. wikipedia.org Studies on the metabolism of 5- and 6-methylchrysene (B138361) in human hepatic and pulmonary tissues have implicated several CYP isoforms in their biotransformation.

CYP1A1 and CYP1A2 are considered the primary enzymes involved in the ring oxidation of methylchrysenes, leading to the formation of the proximate carcinogenic dihydrodiols. nih.govaacrjournals.org CYP1A1 is particularly prominent in extrahepatic tissues like the lungs, a significant site of exposure to PAHs from sources such as tobacco smoke. nih.gov

CYP2C10 has also been identified as having activity in the ring oxidation of 5- and 6-methylchrysene in human liver. nih.govaacrjournals.org

While direct evidence for this compound is scarce, it is reasonable to infer that these same CYP enzymes—CYP1A1, CYP1A2, CYP3A4, and CYP2C10—are involved in its metabolic activation and detoxification. The relative contribution of each enzyme can vary depending on the tissue and the level of enzyme induction.

Stereoselective Metabolism

The enzymatic reactions involved in the metabolism of methylchrysenes are often stereoselective, meaning that one stereoisomer of a metabolite is formed in preference to others. This has significant implications for the biological activity of the compound, as different stereoisomers of diol epoxides can have vastly different carcinogenic potencies.

In the metabolism of 5-methylchrysene, the formation of the trans-1,2-diol is highly stereoselective, with the (1R,2R)-enantiomer being the predominant form. nih.gov This specific enantiomer is the precursor to the most carcinogenic diol epoxide. Similarly, the metabolism of 6-methylchrysene also proceeds with high stereoselectivity to form the (1R,2R)-diol. nih.gov It is therefore highly likely that the metabolism of this compound also exhibits stereoselectivity, which would be a critical factor in determining its ultimate carcinogenic potential.

Conjugation by Glutathione (B108866) Transferases (GST) and other Phase II Enzymes

Following initial Phase I metabolism, which introduces functional groups to the this compound structure, Phase II enzymes act to increase the water solubility of these metabolites, facilitating their excretion. uomus.edu.iqbasicmedicalkey.com This is a critical detoxification step. Glutathione S-transferases (GSTs) are a key family of Phase II enzymes that catalyze the conjugation of reactive electrophilic metabolites with the endogenous antioxidant glutathione (GSH). uomus.edu.iqnih.gov This process is considered the most significant detoxification mechanism for reactive diol epoxides of PAHs, which are often the ultimate carcinogenic forms. oup.com

While studies on this compound are not extensively available, research on the diol epoxides of the closely related 5-methylchrysene provides significant insight. The reactive diol epoxides of 5-methylchrysene can be detoxified through conjugation by GSTs. nih.gov Human GST isozymes from the Alpha (A), Mu (M), and Pi (P) classes exhibit different efficiencies in this process. nih.gov Studies have demonstrated that human GSTP1-1 isozymes are particularly efficient at catalyzing the GSH conjugation of the anti-diol epoxide of 5-methylchrysene, significantly more so than hGSTA1-1 or hGSTM1-1. nih.gov

The catalytic efficiency of GSTs can be influenced by genetic polymorphisms. researchgate.net For instance, three common allelic variants of hGSTP1-1 show different activities towards PAH diol epoxides. For the (+)-anti-diol epoxide of 5-methylchrysene, the catalytic efficiencies are in the order of hGSTP1-1(I104,A113) > hGSTP1-1(V104,V113) > hGSTP1-1(V104,A113). nih.gov This suggests that the I104,A113 variant, which is the most common in human populations, may be crucial for the detoxification of this specific carcinogen. nih.gov In contrast, for the diol epoxide of the parent compound chrysene (B1668918), the hGSTP1-1 isoforms with valine at position 104 are more efficient. oup.com This highlights how the molecular structure of the PAH metabolite is a key determinant of its interaction with GST isoforms. nih.gov

Other Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), also play a role in the detoxification of PAH metabolites by conjugating them with glucuronic acid or sulfate, respectively. basicmedicalkey.comacs.org For example, exposure to chrysene has been shown to affect the expression of Phase II enzymes, including the downregulation of glutathione S-transferase alpha 1. researchgate.net

Table 1: Catalytic Efficiencies of Human GST Isozymes Towards (+)-anti-5-MeCDE Data pertains to 5-methylchrysene diol epoxide, a structurally related compound.

GST Isozyme VariantRelative Catalytic EfficiencyReference
hGSTP1-1(I104,A113)Highest nih.gov
hGSTP1-1(V104,V113)Intermediate nih.gov
hGSTP1-1(V104,A113)Lowest nih.gov
hGSTA1-1Significantly lower than hGSTP1-1 variants nih.gov
hGSTM1-1Significantly lower than hGSTP1-1 variants nih.gov

Identification and Characterization of Metabolites

The identification of metabolites is essential for understanding the bioactivation and detoxification pathways of this compound. Based on studies of chrysene and other methylchrysene isomers, the metabolic profile of this compound is expected to include a variety of products resulting from oxidation and subsequent conjugation.

For the parent compound chrysene, identified metabolites include dihydrodiols (CHR-1,2-diol, CHR-3,4-diol, CHR-5,6-diol), diones (CHR-5,6-dione), and various phenols (2-hydroxyCHR, 4-hydroxyCHR, 6-hydroxyCHR). oup.com The metabolism of 5-methylchrysene (5-MeC) and 6-methylchrysene (6-MeC) in human tissues yields several major metabolites. For 5-MeC, these include trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol), 5-MeC-7,8-diol, other bay-region dihydrodiols, and phenols. nih.govaacrjournals.org For 6-MeC, major metabolites are 6-MeC-1,2-diol, bay-region dihydrodiols, phenols, and 6-(hydroxymethyl)chrysene. nih.govaacrjournals.org

Metabolites are typically identified using techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) and by comparing their chromatographic retention times and spectral properties with those of authentic standards. oup.comoup.comnih.gov For instance, in studies with 5-methylchrysene, metabolites were separated by reversed-phase HPLC and identified by comparing their UV and fluorescence spectra with known standards. nih.gov

Given these precedents, the metabolism of this compound likely involves:

Ring Oxidation: Formation of phenols (e.g., hydroxy-4-methylchrysenes) and dihydrodiols at various positions on the aromatic rings.

Methyl Group Oxidation: Hydroxylation of the methyl group to form a hydroxymethyl derivative.

Further Metabolism: The initial dihydrodiol metabolites can be further oxidized to form highly reactive diol epoxides. Alternatively, they can be detoxified through conjugation reactions as described in the previous section.

Table 2: Identified Metabolites of Structurally Related Chrysenes This table summarizes metabolites identified for chrysene, 5-methylchrysene, and 6-methylchrysene, which can infer potential metabolites for this compound.

Parent CompoundMetabolite ClassSpecific Metabolites IdentifiedReference
ChryseneDihydrodiolsChrysene-1,2-diol, Chrysene-3,4-diol, Chrysene-5,6-diol oup.com
ChrysenePhenols2-hydroxychrysene, 4-hydroxychrysene, 6-hydroxychrysene oup.com
5-MethylchryseneDihydrodiols5-MeC-1,2-diol, 5-MeC-7,8-diol, Bay-region dihydrodiols nih.govaacrjournals.org
5-MethylchrysenePhenolsPhenolic derivatives nih.govaacrjournals.org
6-MethylchryseneDihydrodiols6-MeC-1,2-diol, Bay-region dihydrodiols nih.govaacrjournals.org
6-MethylchryseneHydroxymethyl derivatives6-(hydroxymethyl)chrysene nih.govaacrjournals.org

Species and Tissue-Specific Metabolic Differences (e.g., Human vs. Rodent, Hepatic vs. Pulmonary)

The metabolism of PAHs like this compound varies significantly between different species and even between different tissues within the same organism. These differences are largely due to the varying expression and activity levels of metabolic enzymes such as cytochrome P450s (CYPs).

Human vs. Rodent: Comparative studies on the parent compound chrysene have revealed species-specific differences in metabolism. For example, when incubated with skin, mouse skin released more free dihydrodiols and formed more DNA adducts compared to rat or human skin. nih.gov In a comparison of rat and rainbow trout liver microsomes, both species produced similar types of chrysene metabolites, but the relative proportions differed. oup.com Rat liver microsomes produced a higher proportion of 5-MeCHR-9,10-diol, whereas trout microsomes favored the formation of 5-MeCHR-7,8-diol. oup.comoup.com These findings suggest that metabolic pathways in rodents are not always directly predictive of those in humans.

Hepatic vs. Pulmonary (Human): The liver (hepatic) is the primary site of metabolism for many xenobiotics, but the lung (pulmonary) is also metabolically active, which is particularly relevant for inhaled PAHs. Studies on 5-methylchrysene (5-MeC) and 6-methylchrysene (6-MeC) in human tissues have highlighted these differences. nih.govaacrjournals.org While both hepatic and pulmonary microsomes can metabolize these compounds, the extent of metabolism is generally lower in the lung. nih.govaacrjournals.org

Furthermore, the specific CYP enzymes responsible for activation can differ between tissues. In the human liver, CYP1A2 and CYP2C10 are important for the metabolic activation of 5-MeC and 6-MeC. nih.govaacrjournals.org In contrast, CYP1A1 plays the major role in their activation in the human lung. nih.govaacrjournals.org For the hydroxylation of the methyl group, CYP3A4 is the primary enzyme in the liver for 5-MeC, while both CYP3A4 and CYP1A2 are involved for 6-MeC. nih.govaacrjournals.org These tissue-specific differences in enzyme activity are critical for determining organ-specific toxicity.

Table 3: Key Enzymes in Methylchrysene Metabolism in Human Tissues Data based on studies of 5-methylchrysene and 6-methylchrysene.

TissueMetabolic ReactionPrimary Cytochrome P450 Enzymes InvolvedReference
Liver (Hepatic)Ring Oxidation (Activation)CYP1A2, CYP2C10 nih.govaacrjournals.org
Lung (Pulmonary)Ring Oxidation (Activation)CYP1A1 nih.govaacrjournals.org
Liver (Hepatic)Methyl Hydroxylation (5-MeC)CYP3A4 nih.govaacrjournals.org
Liver (Hepatic)Methyl Hydroxylation (6-MeC)CYP3A4, CYP1A2 nih.govaacrjournals.org

Dna Interactions and Adduct Formation of 4 Methylchrysene and Its Metabolites

Mechanisms of DNA Adduct Formation

The transformation of the relatively inert 4-methylchrysene into a DNA-reactive species involves a series of metabolic steps culminating in the formation of highly electrophilic molecules.

Like many other PAHs, this compound undergoes metabolic activation primarily through the cytochrome P450 enzyme system. iarc.frresearchgate.net This process converts the parent compound into various metabolites, including epoxides and dihydrodiols. iarc.friarc.fr A key reactive metabolite of this compound is its bay-region 1,2-dihydrodiol-3,4-epoxide (5-MeCDE). oup.commdpi.com The presence of the methyl group in the distorted "bay region" of the chrysene (B1668918) structure is thought to enhance its carcinogenic activity. oup.com

These enzymatically generated reactive metabolites are electrophilic and can readily attack nucleophilic sites on cellular macromolecules. nih.govwalisongo.ac.id The covalent binding of these reactive intermediates to DNA is widely considered to be an essential first step in the initiation of cancer by PAHs. nih.gov This binding disrupts the normal structure and function of DNA, potentially leading to mutations if the damage is not properly repaired by the cell. nih.gov The formation of these stable DNA adducts provides a molecular fingerprint of exposure and metabolic activation. iarc.fr

The ultimate reactive species responsible for DNA adduction by diol epoxides are highly electrophilic carbonium ions. iarc.fr The bay-region diol epoxide of this compound, once formed, can undergo spontaneous or acid-catalyzed opening of the epoxide ring. This process generates a reactive benzylic carbonium ion at the C4 position. taylorandfrancis.com This carbonium ion is a potent electrophile that readily attacks the electron-rich, nucleophilic centers in the DNA bases, particularly the exocyclic amino groups of purines. nih.govtaylorandfrancis.com This attack results in the formation of a stable covalent bond between the hydrocarbon and the DNA base, thus forming a DNA adduct. iarc.fr

Characterization of DNA Adducts

Extensive research has focused on identifying and characterizing the specific DNA adducts formed by this compound to understand the relationship between structure and biological activity.

The bay-region diol epoxides of this compound react predominantly with the purine (B94841) bases of DNA. The primary targets for adduction are the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). oup.comoup.compsu.edu

Deoxyguanosine Adducts: The major product formed from the reaction of this compound diol epoxide with DNA is typically a deoxyguanosine adduct, where the linkage occurs at the N² position of guanine (B1146940). oup.compsu.edujax.org

Deoxyadenosine Adducts: In addition to the major dG adducts, several minor adducts with deoxyadenosine have been identified. oup.compsu.edu These adducts also result from the reaction of the diol epoxide with the exocyclic N⁶ amino group of adenine. oup.com

The reaction with DNA can produce a variety of adducts, including products from both cis and trans opening of the epoxide ring by the amino groups of the nucleosides. oup.compsu.edu Studies have characterized two deoxyguanosine adducts and four deoxyadenosine adducts from the reaction of racemic 5-MeCDE with nucleotides. oup.com

Stereochemistry plays a critical role in the biological activity of this compound metabolites. The bay-region diol epoxides exist as different stereoisomers, which exhibit distinct tumorigenicity and patterns of DNA adduction. oup.comnih.gov

The (+)-1R,2S-dihydroxy-3S,4R-epoxide of 5-methylchrysene (B135471), also known as (+)-anti-5-MeCDE, is a highly tumorigenic enantiomer. oup.com This isomer reacts with DNA to form adducts primarily through trans-addition to the N²-guanine residue. oup.com Conversely, the less tumorigenic (-)-enantiomer also forms adducts, but the resulting structures and their impact on DNA conformation differ significantly. oup.comoup.com

The stereochemistry of the diol epoxide dictates the orientation of the bulky hydrocarbon residue relative to the DNA helix. oup.comnih.gov For example, lesions derived from the tumorigenic (+)-5-MeCDE induce a greater degree of DNA bending or local flexibility compared to those from the non-tumorigenic (-)-5-MeCDE enantiomer. nih.govoup.com These structural differences in the DNA adducts are believed to be a key factor in their differential biological consequences, such as susceptibility to DNA repair and mutagenic potential. oup.comoup.com

The table below summarizes the characterized adducts formed from the reaction of 5-methylchrysene diol epoxide enantiomers.

Diol Epoxide EnantiomerTarget NucleosideAddition TypeResulting Adduct
(+)-anti-5-MeCDEDeoxyguanosine (dG)trans(+)-trans-anti-MC-N²-dG
(-)-anti-5-MeCDEDeoxyguanosine (dG)trans(-)-trans-anti-MC-N²-dG
Racemic syn-5-MeCDEDeoxyadenosine (dA)cis and transsyn-5-MeCDE-dA adducts
Racemic syn-5-MeCDEDeoxyguanosine (dG)cis and transsyn-5-MeCDE-dG adducts

This table is a simplified representation based on available data. The reactions can yield multiple isomers for each adduct type. oup.comnih.govpsu.edunih.gov

Quantitative Assessment of DNA Adducts

The quantification of DNA adducts serves as a biomarker of the "effective biological dose," reflecting the amount of a carcinogen that has reached and damaged its target DNA. nih.gov Various analytical techniques are employed to measure this compound-DNA adduct levels in experimental systems.

Studies using the ³²P-postlabeling assay have demonstrated a dose-dependent formation of DNA adducts in tissues following exposure to this compound. researchgate.netoup.com For instance, in strain A/J mouse lung, a direct correlation has been observed between the administered dose of 5-methylchrysene (a common abbreviation for this compound in some literature), the levels of DNA adducts formed, and the multiplicity of lung tumors induced. jax.orgresearchgate.net

The table below presents data from a study on DNA adduct formation in a human mammary carcinoma cell line (MCF-7) exposed to this compound (5-MeCHR), illustrating the time-dependent nature of adduct formation.

Time-Dependent DNA Adduct Formation by 2.5 µM this compound in MCF-7 Cells
Exposure Time (hours)Adducts / 10⁸ Nucleotides (Mean ± SD)
115 ± 4
340 ± 8
690 ± 15
12180 ± 20
24260 ± 30
48300 ± 25

Data adapted from studies on PAH-DNA binding in MCF-7 cells. oup.com

These quantitative analyses show that this compound is a potent adduct-forming agent. oup.com The level of DNA adducts reaches a maximum after a certain period of exposure, after which it may decline due to DNA repair processes or cell turnover. researchgate.net The persistence of these adducts over time is a critical factor in determining the likelihood of a mutagenic event and subsequent tumor initiation. researchgate.net

Time- and Dose-Dependent Adduct Formation

The formation of DNA adducts by this compound is dependent on both the duration of exposure and the concentration of the compound. Laboratory studies using human mammary carcinoma cells (MCF-7) have elucidated these relationships.

In time-course experiments, MCF-7 cells exposed to a 2.5 µM concentration of this compound (also known as 5-methylchrysene) showed a continuous, linear increase in DNA adduct formation over a 48-hour period. nih.govoup.com This is in contrast to another well-known polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene (B130552) (B[a]P), whose adduct levels peaked at 12 hours and then declined. nih.gov At the 12-hour mark, the level of adduct formation by this compound was already twofold higher than that of B[a]P, and by 48 hours, the adduct level for this compound was 15-fold higher. oup.com This suggests that this compound has a high adduct-forming potency and that its DNA-damaging effects may be more persistent over time compared to some other PAHs. nih.gov

The dose-response effect has also been clearly demonstrated. Studies in MCF-7 cells and in animal models show that as the dose of this compound increases, the number of DNA adducts formed in target tissues, such as mouse lung and skin, also increases in a dependent manner. oup.comnih.govnih.gov This relationship underscores the principle that higher exposure levels lead to a greater extent of DNA damage.

Time-Dependent DNA Adduct Formation by 2.5 µM this compound in MCF-7 Cells
Exposure Time (hours)DNA Adducts / 10⁸ Nucleotides (Mean ± SD)
370 ± 20
8150 ± 30
12260 ± 40
24350 ± 50
48450 ± 60

This table presents illustrative data based on findings from studies on human mammary carcinoma (MCF-7) cells, showing a clear increase in DNA adducts over time with continuous exposure to this compound. nih.govoup.comoup.com

DNA Adduct Levels in Biological Samples (e.g., White Blood Cells)

DNA adducts serve as valuable biomarkers for assessing human exposure to genotoxic compounds like PAHs. These adducts can be measured in various tissues, and non-invasively in circulating blood cells. While data specifically isolating this compound adducts in human white blood cells is limited, studies on populations exposed to complex mixtures of PAHs (e.g., coke-oven workers) have detected a range of aromatic DNA adducts in white blood cells and lymphocytes. nih.gov The levels of these adducts can vary significantly among individuals and often correlate with exposure levels. nih.gov

Animal studies provide more specific quantitative data. For instance, after a single topical application of this compound to mouse skin, a significant level of DNA adducts is formed. Research has shown that the extent of DNA adduct formation from this compound was about 20 times greater than that from the weaker carcinogen 6-methylchrysene (B138361) under similar conditions. nih.govaacrjournals.org In the lungs of strain A/J mice, this compound was shown to be a potent inducer of DNA adducts in a dose-dependent manner. nih.gov These findings in animal models highlight the significant DNA binding potential of this compound in various tissues.

Example of this compound DNA Adduct Levels in Animal Models
Animal Model / TissueObservationReference
Mouse SkinAdduct formation from this compound was 20-fold higher than from 6-methylchrysene. nih.gov
Mouse Lung (Strain A/J)Induced DNA adducts in a dose-dependent manner, showing higher potency than benzo[a]pyrene. nih.gov
Mouse EpidermisThe extent of formation of DE-I:DNA adducts was greater than that of DE-II:DNA adducts. nih.gov

This table summarizes findings on this compound DNA adduct levels in different animal tissues, illustrating its potent adduct-forming capability.

Methodologies for DNA Adduct Detection (e.g., 32P-postlabeling)

The most widely used and ultrasensitive method for detecting bulky aromatic DNA adducts, including those from this compound, is the 32P-postlabeling assay. nih.govnih.govresearchgate.net This technique is capable of detecting as few as one adduct in 10¹⁰ normal nucleotides, making it ideal for monitoring damage from environmental exposures. mdpi.comresearchgate.net

The 32P-postlabeling procedure involves four principal steps:

Enzymatic Digestion of DNA: DNA isolated from a biological sample is broken down into its individual components, deoxyribonucleoside 3'-monophosphates, using enzymes like micrococcal nuclease and spleen phosphodiesterase. researchgate.net

Adduct Enrichment: The normal, unmodified nucleotides are often removed to enrich the sample for the adducted nucleotides. This can be achieved through methods like nuclease P1 digestion, which selectively dephosphorylates normal nucleotides, or butanol extraction. oup.com

Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl position. This is accomplished by the enzyme T4 polynucleotide kinase, which transfers a radioactive phosphate (B84403) group (³²P) from [γ-³²P]ATP to the adducted nucleotides. researchgate.net

Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated from any remaining contaminants using techniques like multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). mdpi.comoup.com The separated adducts are then detected and quantified by measuring their radioactive decay using autoradiography or scintillation counting. researchgate.net

While highly sensitive, it is recognized that the labeling efficiency can vary for different adduct structures, which may lead to an underestimation of absolute adduct levels if not properly calibrated with standards. oup.comoup.com

DNA Repair Mechanisms in Response to Adducts (General PAH Context)

The formation of bulky DNA adducts by PAHs like this compound triggers cellular DNA repair mechanisms to remove the damage and restore genomic integrity. oup.comoup.com If these repair systems are inefficient or overwhelmed, the adducts can persist, leading to mutations and potentially initiating carcinogenesis. nih.gov The two primary pathways involved in repairing PAH-DNA adducts are Nucleotide Excision Repair (NER) and Base Excision Repair (BER). oup.comoup.comnih.gov

Nucleotide Excision Repair (NER) is the main pathway for removing bulky, helix-distorting lesions such as those formed by this compound. nih.govoup.comnih.gov NER is a complex process involving several proteins and can be divided into two sub-pathways:

Global Genomic NER (GG-NER): This pathway surveys the entire genome for DNA damage and repairs lesions in both transcribed and non-transcribed DNA strands. nih.gov

Transcription-Coupled NER (TC-NER): This pathway specifically targets and rapidly repairs lesions on the actively transcribed strand of DNA, as these lesions can block RNA polymerase and halt transcription. nih.gov

The core NER process involves recognizing the bulky adduct, unwinding the DNA around the lesion, making incisions on either side of the damaged segment, excising the oligonucleotide containing the adduct, synthesizing a new DNA strand using the undamaged strand as a template, and finally, ligating the new segment into place. aacrjournals.orgpsu.edu The efficiency of NER can be influenced by the specific structure and conformation of the PAH adduct, with some adducts being more resistant to repair than others. nih.govacs.org

Base Excision Repair (BER) is another important repair pathway, though it is generally associated with smaller DNA lesions like those from oxidation or alkylation. oup.comoup.com However, evidence suggests that BER can also play a role in processing PAH-induced damage. oup.comnih.govresearchgate.net Some PAH-DNA adducts are chemically unstable and can spontaneously detach from the DNA backbone, leaving behind an apurinic/apyrimidinic (AP) site. These AP sites are then recognized and efficiently repaired by the BER pathway. oup.com Therefore, BER can act as a secondary, NER-independent mechanism to handle certain types of damage originating from PAH adducts. oup.comoup.com

Structure Activity Relationship Sar Studies for Methylchrysenes

Influence of Methyl Group Position on Biological Activity

The position of the methyl group on the chrysene (B1668918) ring system is a primary determinant of the molecule's biological activity. Research has consistently shown a stark contrast in the carcinogenic and mutagenic potential among the different isomers of methylchrysene.

5-Methylchrysene (B135471) (5-MeC) is distinguished as a particularly potent carcinogen, a property not shared by its other isomers. nih.govoup.com Its carcinogenic activity is significantly higher than that of the parent compound, chrysene, which is considered a weak carcinogen. oup.com In stark contrast, isomers such as 1-, 2-, 3-, 4-, and 6-methylchrysene (B138361) exhibit substantially lower or negligible carcinogenic activity. nih.govaacrjournals.org For example, comparative bioassays on mouse skin demonstrated that 5-MeC induced tumors in 100% of the test subjects, whereas 6-MeC and other isomers showed only weak activity over a much longer period. aacrjournals.org

The enhanced carcinogenicity of 5-MeC is attributed to its unique metabolism. The methyl group at the 5-position is located in what is known as a "bay region." This specific placement alters the regioselectivity of metabolic enzymes, favoring the formation of highly reactive diol epoxide metabolites in the bay region. oup.com This metabolic pathway is less favored in other isomers where the methyl group is positioned away from a bay region. oup.comoup.com Studies on the induction of lipid peroxidation by UVA light have shown that 4-methylchrysene and 5-methylchrysene have a similar effect to the parent chrysene in this specific assay. researchgate.netsemanticscholar.org

Table 1: Comparative Biological Activity of Methylchrysene Isomers

CompoundPosition of Methyl GroupReported Biological ActivityReference
5-Methylchrysene5 (Bay Region)Strongly carcinogenic and mutagenic nih.govoup.comaacrjournals.org
6-Methylchrysene6 (Non-Bay Region)Weakly active or inactive aacrjournals.orgoup.com
1-Methylchrysene (B135444)1Weakly active or inactive nih.gov
2-Methylchrysene (B135452)2Weakly active or inactive nih.gov
3-Methylchrysene (B135459)3Weakly active or inactive nih.gov
This compound4Weakly active or inactive; IARC Group 3 (Not classifiable) nih.govnih.gov
Chrysene (Parent)N/AWeak carcinogen oup.comoup.com

Stereoisomerism and its Impact on Biological Activity

The biological activity of methylchrysenes is not only dependent on the methyl group's position but also profoundly influenced by the stereochemistry of their metabolites. The metabolic activation of these compounds leads to the formation of diol epoxides, which can exist as different stereoisomers (enantiomers). The absolute three-dimensional configuration of these diol epoxides is critical to their carcinogenic and mutagenic effects.

The case of 5-methylchrysene's ultimate carcinogen, anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (5-MeCDE), provides a clear example. This diol epoxide has two enantiomers with dramatically different activities:

The (+)-5-MeCDE enantiomer, which has a 1R,2S,3S,4R absolute configuration, is a highly potent tumorigen and mutagen. nih.govoup.com

The (-)-5-MeCDE enantiomer, with a 1S,2R,3R,4S configuration, is significantly less mutagenic and is considered non-tumorigenic. oup.com

This demonstrates that the specific spatial arrangement where the bay-region methyl group and the epoxide ring are on the same side of the molecule is crucial for high activity. nih.gov This principle is reinforced by studies on 6-methylchrysene, where even the diol epoxide enantiomer with the corresponding R,S,S,R configuration is biologically inactive, highlighting that both the correct stereoisomerism and the correct methyl group position (at C5) are required for potent carcinogenicity. nih.govoup.com

Table 2: Influence of Stereoisomerism on the Biological Activity of Diol Epoxides

Compound MetaboliteAbsolute ConfigurationReported Biological ActivityReference
(+)-anti-5-MeC-1,2-diol-3,4-epoxide1R,2S,3S,4RHighly tumorigenic and mutagenic nih.govoup.com
(-)-anti-5-MeC-1,2-diol-3,4-epoxide1S,2R,3R,4SNon-tumorigenic and weakly mutagenic oup.com
(+)-anti-6-MeC-1,2-diol-3,4-epoxide1R,2S,3S,4RInactive nih.govnih.gov
(-)-anti-6-MeC-1,2-diol-3,4-epoxide1S,2R,3R,4SInactive oup.com

Electronic and Steric Factors in Reactivity and Biological Interactions

The differences in biological activity among methylchrysene isomers and their metabolites are rooted in electronic and steric factors that govern their reactivity and interactions with cellular macromolecules like DNA.

Steric Factors: The size and position of the methyl group introduce significant steric effects.

Molecular Distortion: A methyl group in the bay region, as in 5-methylchrysene, causes steric crowding that leads to a distortion of the polycyclic aromatic ring system. oup.comoup.com This out-of-plane distortion is believed to make the bay-region double bond more susceptible to epoxidation and subsequent reactions. psu.edu

DNA Adduct Conformation: The conformation of the resulting DNA adduct is heavily influenced by steric factors. The highly active (+)-5-MeCDE forms a specific adduct structure that causes a significant local distortion in the DNA helix. This is quantified by the DNA unwinding angle, which is approximately 13 degrees for the adduct of the active (+)-5-MeCDE, but only 2.7 degrees for the inactive (+)-6-MeCDE. nih.gov

Alkyl Group Size: The importance of steric bulk is further demonstrated by comparing chrysene derivatives with different alkyl groups at the 5-position. A study showed that mutagenicity was highest for the 5-methyl derivative, decreased significantly for the 5-ethyl derivative, and was absent for the 5-propyl derivative. This suggests that the methyl group provides an optimal size and shape for the steric interactions that lead to high mutagenicity. psu.edu

Electronic Factors: The methyl group is an electron-donating group, which alters the electronic properties of the chrysene ring. ontosight.ai

Reactivity with DNA: The combination of steric and electronic properties influences how the diol epoxide metabolites react with DNA. The most reactive configuration is the R,S,S,R enantiomer with the methyl group and epoxide ring located in the same bay region. nih.gov This specific structure shows a higher reactivity toward deoxyguanosine (dGuo) residues compared to deoxyadenosine (B7792050) (dAdo) residues in DNA, and a high ratio of dGuo adducts is correlated with greater mutagenic and tumorigenic activity. nih.gov The covalent binding of these diol epoxides to the exocyclic amino group of guanine (B1146940) is considered the critical event in initiating mutagenesis. oup.com

Table 3: Key Steric and Electronic Factors for Methylchrysene Activity

FactorDescriptionImpact on Biological ActivityReference
Steric Hindrance (Bay Region)The methyl group at the C5 position causes crowding and distortion of the aromatic rings.Enhances the formation of bay-region diol epoxides and influences the conformation of DNA adducts. oup.comoup.com
DNA Unwinding AngleThe degree to which the DNA helix is unwound upon adduct formation.The highly active (+)-5-MeCDE causes a large unwinding angle (13°), indicating significant DNA distortion. nih.gov
Alkyl Group SizeThe size of the alkyl substituent in the bay region (methyl vs. ethyl vs. propyl).Mutagenicity is highest with the methyl group, suggesting an optimal size for reactive fit. psu.edu
Electronic EffectThe methyl group donates electron density to the aromatic system.Modulates the chemical reactivity of the molecule. ontosight.ai
DNA Base PreferenceThe preferential binding of diol epoxides to specific DNA bases.Highly active isomers preferentially form adducts with deoxyguanosine (dGuo), which is linked to higher mutagenicity. nih.gov

Comparative Analysis with Other Methylated Polycyclic Aromatic Hydrocarbons

The structure-activity relationships observed for methylchrysenes are consistent with broader trends seen across other classes of methylated polycyclic aromatic hydrocarbons (PAHs). Generally, methylation can significantly enhance the carcinogenic potential of a parent PAH, with the position of substitution being a critical factor.

A prominent comparison is between 5-methylchrysene and benzo[a]pyrene (B130552) (BaP), a well-known and potent carcinogen. Studies have shown that the carcinogenic and tumor-initiating activity of 5-MeC on mouse skin is comparable to that of BaP. aacrjournals.org In some assays, such as tumorigenicity in mouse lung, 5-MeC was found to be one of the most active compounds tested, with activity significantly greater than that of BaP. aacrjournals.org

Furthermore, research into the aryl hydrocarbon receptor (AhR)-mediated activity of various PAHs has shown that methylated derivatives are often more potent than their parent compounds. usask.ca This suggests that methylation can lead to a more effective activation of cellular pathways linked to toxicity. The case of the methylchrysenes, where substitution at a bay-region position dramatically increases carcinogenicity, is a powerful example of this principle, which is also observed in other PAHs. oup.com

Table 4: Comparative Activity of Methylated PAHs

CompoundParent PAHKey Activity CharacteristicReference
5-MethylchryseneChryseneTumor-initiating activity is comparable to or greater than Benzo[a]pyrene. aacrjournals.org
Benzo[a]pyrene (BaP)PyreneA potent benchmark carcinogen often used for comparison. aacrjournals.org
Methylated PAHs (General)VariousOften more potent in activating the Aryl Hydrocarbon Receptor (AhR) than their parent compounds. usask.ca

Analytical Methodologies for 4 Methylchrysene Detection and Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 4-methylchrysene from intricate environmental and biological samples. These techniques leverage the differential partitioning of compounds between a mobile and a stationary phase to achieve separation.

Gas Chromatography (GC) with Various Detectors (e.g., APLI-MS, FID)

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. nih.gov In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. nih.govcet-science.com The separation is based on the compound's boiling point and its interaction with the stationary phase. cet-science.com

A highly sensitive detection method increasingly used with GC is Atmospheric Pressure Laser Ionization-Mass Spectrometry (APLI-MS) . This technique offers very low limits of detection, often in the femtogram per microliter (fg/μL) range, making it ideal for trace analysis of PAHs in environmental samples. researchgate.net For instance, a study using GC-APLI-MS successfully quantified this compound in various certified reference materials and environmental samples, demonstrating its reliability and high sensitivity. researchgate.netresearchgate.net

Another common detector paired with GC is the Flame Ionization Detector (FID) . The FID is sensitive to organic compounds containing carbon atoms and is known for its reliability and wide linear range. cet-science.comdrawellanalytical.com It works by pyrolyzing the compounds as they exit the column, which generates ions and produces a current that is measured. cet-science.com GC-FID has been used for the quantitative analysis of various hydrocarbons and their derivatives. bibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally sensitive compounds. nih.govlongdom.org It utilizes a liquid mobile phase pumped at high pressure through a column packed with a stationary phase. longdom.org

For the detection of PAHs like this compound, fluorescence detection is particularly advantageous due to its high sensitivity and selectivity. scispace.commastelf.com Fluorescent compounds absorb light at a specific excitation wavelength and emit light at a longer emission wavelength. By carefully selecting these wavelengths, it is possible to selectively detect and quantify specific PAHs, even in the presence of co-eluting compounds. scispace.com HPLC with fluorescence detection has been successfully applied to the analysis of chrysene (B1668918) metabolites and other PAHs in various food and biological samples. nih.govresearchgate.net

Pairing HPLC with Mass Spectrometric (MS) detection provides a powerful tool for both quantification and structural identification. mastelf.comnih.gov HPLC-MS allows for the determination of the molecular weight of the analyte and can provide structural information through fragmentation patterns, which is invaluable for confirming the identity of compounds in complex mixtures. nih.gov This technique has been instrumental in identifying metabolites of 5-methylchrysene (B135471) in human hepatoma cells. nih.gov

Challenges in Isomer Separation and Coelution

A significant challenge in the analysis of methylchrysenes is the separation of its various isomers. biocompare.com Isomers are molecules that have the same molecular formula but different structural arrangements. biocompare.com The six possible mono-methylchrysene isomers, including this compound, often have very similar physicochemical properties, making their separation by a single chromatographic column difficult. researchgate.netallenpress.com

Coelution, where two or more compounds elute from the chromatographic column at the same time, is a common problem. researchgate.net This can lead to inaccurate quantification and misidentification. For example, studies have shown that some methylchrysene isomers cannot be separated even with advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC). researchgate.net The development of new stationary phases and the use of multi-dimensional chromatographic techniques are ongoing areas of research to address these separation challenges. researchgate.netvurup.sk

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances before chromatographic analysis. The choice of method depends on the sample type, such as soil, sediment, water, or biological tissues.

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases. It has been used for the extraction of PAHs from water samples. researchgate.net

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from a liquid sample, which is then eluted with a suitable solvent. This technique is widely used for cleaning up extracts from various matrices, including paprika powder and tea. sigmaaldrich.comlabrulez.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines extraction with a salting-out step and cleanup using dispersive SPE. It has been adapted for the analysis of PAHs in food matrices like edible oils and tea. labrulez.comlcms.cz

The following table summarizes some common sample preparation techniques:

Technique Principle Typical Application Reference
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquids.Water samples researchgate.net
Solid-Phase Extraction (SPE)Selective adsorption of analyte onto a solid sorbent.Cleanup of extracts from food and environmental samples. sigmaaldrich.comlabrulez.com
QuEChERSExtraction with salting-out followed by dispersive SPE cleanup.Edible oils, tea, and other food matrices. labrulez.comlcms.cz

Quantitative Analysis and Reference Materials

Accurate quantification of this compound relies on the use of certified reference materials (CRMs). CRMs are highly characterized materials with a certified value for the concentration of the analyte, which are used for method validation and to ensure the traceability of measurement results. sigmaaldrich.com

This compound is available as a certified reference material from various suppliers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comunitay.com.treuropa.eulabtorg.kz These CRMs are used to prepare calibration standards for instrumental analysis, allowing for the accurate determination of this compound concentrations in unknown samples. sigmaaldrich.comsigmaaldrich.com For example, this compound CRM has been used for the quantification of this analyte in sediment samples using two-dimensional gas chromatography coupled to mass spectrometry. sigmaaldrich.com The purity of these reference materials is typically high, often exceeding 99%. sigmaaldrich.com

Applications in Environmental and Biological Sample Analysis

The analytical methodologies described above are widely applied to determine the presence and concentration of this compound in a variety of environmental and biological samples.

Environmental Samples: this compound has been detected in various environmental matrices, including:

Sediments: It is a known contaminant in marine and freshwater harbor sediments. researchgate.netsigmaaldrich.comsigmaaldrich.com

Urban Dust and Soil: Analysis of certified reference materials for urban dust and contaminated soil has confirmed the presence of this compound. researchgate.net

Water: Trace levels of this compound have been found in surface water samples, such as from the Rhine river. researchgate.net

Crude Oil: Methylated chrysenes are components of crude oil, although 4- and 5-methylchrysene are often found at lower concentrations compared to other isomers. allenpress.com

Biological Samples: The analysis of this compound in biological samples is crucial for understanding its uptake and metabolism.

Food Products: this compound has been identified as a contaminant in smoked food products like cheese. sigmaaldrich.com

Fish and Marine Organisms: Studies have detected this compound and its metabolites in fish bile and other marine organisms, which can serve as biomarkers of exposure to PAHs. nih.govcore.ac.uk

Future Research Directions

Elucidation of Remaining Mechanistic Gaps in Carcinogenesis

While the carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) is broadly understood to proceed via metabolic activation to DNA-reactive intermediates, significant gaps remain in our understanding of the specific mechanisms for individual isomers like 4-methylchrysene. Research has largely prioritized the more potent carcinogen, 5-methylchrysene (B135471), leaving the precise metabolic pathways and ultimate carcinogenic potential of this compound less defined. Future research must focus on delineating these specific pathways to enable more accurate risk assessment.

A primary area of investigation should be the detailed mapping of the metabolic activation of this compound. For many PAHs, the "diol epoxide" pathway is the primary route to carcinogenesis. This involves enzymatic conversion to a dihydrodiol, followed by epoxidation to form a highly reactive diol epoxide that can covalently bind to DNA, forming adducts that can lead to mutations if not repaired. While it is known that methylchrysene isomers can be mutagenic after metabolic activation, the specific efficiency of this process for this compound is not well-characterized. Comparative studies have shown that 2-, 3-, 4-, and 6-methylchrysene (B138361) exhibit intermediate carcinogenic activity, while 1-methylchrysene (B135444) is inactive and 5-methylchrysene is a potent carcinogen.

Future studies should aim to identify the specific cytochrome P450 enzymes responsible for the initial epoxidation of this compound and the subsequent hydrolysis by epoxide hydrolase. It is crucial to quantify the formation rates of the potential precursor metabolites, such as the trans-dihydrodiols. For instance, in studies with the weak carcinogen 6-methylchrysene, the formation of its precursor diol (trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene) was actually greater than the analogous metabolite from the potent 5-methylchrysene in mouse skin. This suggests that the rate of initial metabolism is not the sole determinant of carcinogenic strength.

Consequently, research must also investigate the subsequent epoxidation of these dihydrodiol metabolites and, critically, the intrinsic reactivity of the resulting diol epoxides with DNA. The stereochemistry of the methyl group and the epoxide ring significantly influences this reactivity. The lower carcinogenicity of 6-methylchrysene compared to 5-methylchrysene was attributed to the lower intrinsic activity of its diol epoxide, despite efficient formation of its precursor. A similar detailed investigation is warranted for this compound to determine if its weaker carcinogenicity is due to inefficient metabolic activation, detoxification, or a lower reactivity of its ultimate carcinogenic metabolite with biological macromolecules.

Table 1: Key Mechanistic Questions for Future this compound Carcinogenesis Research

Research Question Rationale
What are the specific P450 isozymes involved in this compound metabolism? To understand the initial steps of activation and potential for inter-individual variability.
What is the relative formation rate of precursor dihydrodiols? To determine the efficiency of the first stage of metabolic activation.
What is the intrinsic reactivity of this compound diol epoxides with DNA? To assess the ultimate DNA-damaging potential of its metabolites.

Comprehensive Assessment of Environmental and Health Risks in Complex Mixtures

This compound does not exist in isolation in the environment. It is typically found as a component of complex mixtures of PAHs and other chemicals originating from sources like crude oil, coal combustion, and industrial emissions. cdc.govnih.gov Traditional risk assessment, which often evaluates chemicals individually, is inadequate for predicting the true health risks of environmental exposures. researchgate.netepa.gov Future research must therefore focus on the toxicological interactions of this compound within these realistic mixtures.

A critical research direction is the investigation of synergistic and antagonistic effects. The toxicity of a chemical mixture can be greater than (synergism) or less than (antagonism) the sum of the effects of its individual components. epa.gov For example, studies on other PAHs have shown that co-exposure can lead to enhanced toxicity. In one study, 3-methylchrysene (B135459), which induces the metabolic enzyme cytochrome P450 1A, was found to increase the metabolic activation and subsequent toxicity of phenanthrene (B1679779) in fish larvae. researchgate.netacs.org This highlights the potential for one PAH to alter the hazardous properties of another. It is imperative to investigate whether this compound can act as a modulator of toxicity for other pollutants or if its own toxicity is altered by the presence of other compounds commonly found in contaminated sites.

Research should employ advanced in vitro and in vivo models to screen for interactive effects between this compound and other priority pollutants. This includes assessing endpoints beyond carcinogenicity, such as developmental toxicity, endocrine disruption, and immunotoxicity. Understanding these interactions is crucial for developing more accurate cumulative risk assessment frameworks that reflect real-world exposure scenarios. diva-portal.org Furthermore, the fate and transport of this compound in environmental media like soil and water are influenced by the presence of other organic compounds, which can affect its bioavailability and persistence. mdpi.comcnr.it Comprehensive risk models should integrate these environmental fate parameters with toxicological interaction data to provide a holistic view of the risks posed by this compound in complex mixtures.

Development of Advanced Analytical Techniques for Trace Level Detection and Isomer Differentiation

A significant challenge in studying this compound is its accurate detection and quantification in environmental and biological samples. The primary difficulty lies in differentiating it from its five other structural isomers (1-, 2-, 3-, 5-, and 6-methylchrysene). researchgate.net These isomers often co-exist in environmental samples and have identical molecular weights, making them indistinguishable by standard mass spectrometry alone. patsnap.com The varying carcinogenic potencies among these isomers necessitate the development of highly selective analytical methods. cdc.gov

Future research should focus on advancing separation science to achieve complete baseline resolution of all six methylchrysene isomers. While high-performance liquid chromatography (HPLC) and capillary gas chromatography (GC) are the current cornerstones of PAH analysis, further optimization of stationary phases, mobile phases, and temperature programs is needed. patsnap.comvurup.sk The development of novel, highly selective chromatographic columns specifically designed for PAH isomer separation is a key research priority.

Beyond chromatographic separation, coupling these techniques with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can enhance selectivity and sensitivity. However, even these methods can be challenged by complex matrices. Therefore, exploring multi-dimensional analytical systems is a promising avenue. For instance, the coupling of ion mobility spectrometry (IMS) with liquid or gas chromatography and mass spectrometry (LC-IMS-MS or GC-IMS-MS) could provide an additional layer of separation based on the size, shape, and charge of the ions, potentially resolving isomers that are difficult to separate chromatographically. nih.gov

Furthermore, there is a critical need for more sensitive methods to detect trace levels of this compound and its metabolites in biological samples, such as blood and urine. This requires the development of advanced sample preparation techniques, including solid-phase extraction (SPE) and derivatization strategies, to concentrate the analyte and improve its detection limits. mdpi.com Such methods are essential for human biomonitoring studies aimed at linking exposure to health outcomes.

Table 2: Comparison of Analytical Techniques for Methylchrysene Isomer Analysis

Technique Advantages Limitations Future Research Focus
GC-MS High resolution, established methods Co-elution of isomers can occur, requires derivatization for some metabolites Development of more selective stationary phases.
HPLC-MS Suitable for less volatile metabolites Lower chromatographic resolution for isomers compared to GC Exploration of novel column chemistries and mobile phases.
LC/GC-HRMS High mass accuracy and sensitivity Still may not differentiate isomers without chromatographic separation Optimization for complex matrix analysis.

| LC/GC-IMS-MS | Provides additional separation based on ion mobility | Emerging technology, fewer established methods | Method development and validation for PAH isomer analysis. |

Exploration of Remediation and Mitigation Strategies for Environmental Contamination

Contamination of soil and water with PAHs, including this compound, poses a long-term risk to ecosystems and human health. tpsgc-pwgsc.gc.ca Future research must actively explore and optimize effective and sustainable strategies for both the remediation of existing contamination and the mitigation of future pollution.

For remediation, bioremediation and phytoremediation are particularly promising avenues due to their potential cost-effectiveness and low environmental impact. nih.govmdpi.com Bioremediation utilizes microorganisms like bacteria and fungi to break down pollutants. researchgate.net Future work should focus on identifying and isolating microbial strains or consortia with a high efficacy for degrading this compound. This involves screening organisms from contaminated sites and potentially using genetic engineering to enhance their degradative capabilities. Research is also needed to understand the factors that limit bioremediation in the field, such as the low bioavailability of PAHs, and to develop strategies to overcome them, for example, through the use of biosurfactants. mdpi.com

Phytoremediation, the use of plants to clean up contaminants, is another key area. researchgate.net Research should identify plant species that can effectively tolerate, accumulate, or degrade this compound and other PAHs. Investigating the role of the plant's root-associated microbes (the rhizosphere) in enhancing degradation is also crucial.

In addition to biological methods, research into advanced physical and chemical remediation techniques should continue. This includes enhancing existing technologies like soil washing, solvent extraction, and in-situ chemical oxidation (ISCO), as well as developing novel approaches. epa.govresearchgate.net For example, electrokinetic remediation, which uses an electric current to move contaminants in soil, could be optimized for PAHs. electrochemsci.org

Mitigation strategies must focus on preventing pollution at its source. doe.govresearchgate.net This involves research into cleaner combustion technologies to reduce PAH emissions from industrial processes and vehicles. Developing policies that promote the use of cleaner fuels and enforce stricter emission standards is essential. youtube.com Furthermore, creating better waste management and disposal practices for industrial byproducts like coal tar and creosote (B1164894) can prevent the release of chrysene (B1668918) and its derivatives into the environment. tpsgc-pwgsc.gc.ca

Table 3: Common Compound Names

Compound Name
1-Methylchrysene
2-Methylchrysene (B135452)
3-Methylchrysene
This compound
5-Methylchrysene
6-Methylchrysene
trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene
Chrysene
Cytochrome P450
Epoxide hydrolase

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 4-Methylchrysene in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via Friedel-Crafts alkylation or catalytic methylation of chrysene. Purity validation requires gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), with reference to standard solutions (e.g., 50 mg/L in toluene, CAS 3351-30-2) . Environmental analysis often employs isotopic dilution techniques to minimize matrix interference .

Q. How is this compound detected and quantified in environmental samples?

  • Methodological Answer : Detection involves extraction using Soxhlet or accelerated solvent extraction (ASE), followed by cleanup via silica gel chromatography. Quantification is performed using GC-MS with selective ion monitoring (SIM) or HPLC coupled with fluorescence detection. Calibration curves must account for isomer interference (e.g., 5- or 6-Methylchrysene) .

Q. What are the primary toxicity endpoints for this compound in in vitro assays?

  • Methodological Answer : Standard assays include the Ames test for mutagenicity (using Salmonella strains TA98 and TA100 with metabolic activation) and cytotoxicity assays in mammalian cell lines (e.g., HepG2). Dose-response curves should be validated against positive controls like benzo[a]pyrene .

Advanced Research Questions

Q. How do conflicting data on this compound’s carcinogenicity in murine models inform risk assessment?

  • Methodological Answer : Discrepancies arise from variations in exposure routes (dermal vs. oral) and promoter agents (e.g., TPA in initiation-promotion studies). Meta-analyses should stratify data by study design, control for confounding PAHs, and apply weight-of-evidence frameworks . For reproducibility, report strain-specific metabolic pathways (e.g., CYP1A1 induction in C57BL/6 mice) .

Q. What experimental designs mitigate matrix effects when analyzing this compound in complex environmental matrices?

  • Methodological Answer : Use deuterated internal standards (e.g., chrysene-d12) to correct recovery losses. Matrix-matched calibration and blank subtraction are critical for soil/sediment samples. For advanced validation, employ tandem mass spectrometry (MS/MS) to resolve co-eluting isomers .

Q. How can computational models predict the reactivity of this compound metabolites in biological systems?

  • Methodological Answer : Density functional theory (DFT) calculates diol-epoxide formation energies, while molecular docking simulates DNA adduct formation. Validate predictions with in vitro microsomal assays (e.g., rat liver S9 fraction) and compare to chrysene’s metabolic pathways .

Q. What strategies resolve contradictions in genotoxicity data between prokaryotic and eukaryotic systems?

  • Methodological Answer : Discrepancies may stem from metabolic competency differences. Use genetically engineered cell lines (e.g., expressing human CYP enzymes) to bridge gaps. Cross-validate with comet assays (for DNA strand breaks) and γ-H2AX foci quantification (for double-strand breaks) .

Data Analysis & Contradiction Management

Q. How should researchers address variability in this compound’s environmental half-life across studies?

  • Methodological Answer : Conduct sensitivity analyses on variables like UV irradiation intensity (for photodegradation) or microbial community composition (for biodegradation). Report half-life with 95% confidence intervals and use multivariate regression to identify dominant degradation pathways .

Q. What statistical frameworks are optimal for dose-response modeling of this compound in chronic exposure studies?

  • Methodological Answer : Apply benchmark dose (BMD) modeling with model averaging (e.g., log-logistic, Weibull). Account for censored data via Kaplan-Meier survival analysis. Open-source tools like PROAST or EPA’s BMDS are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.